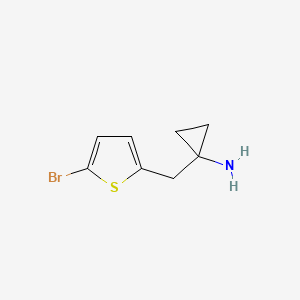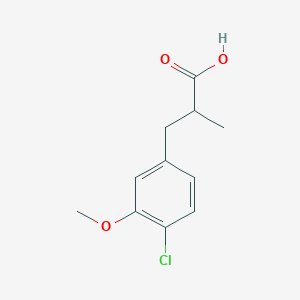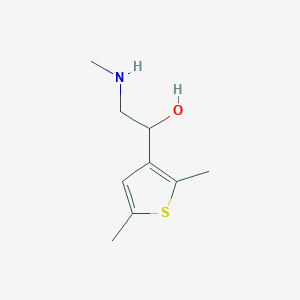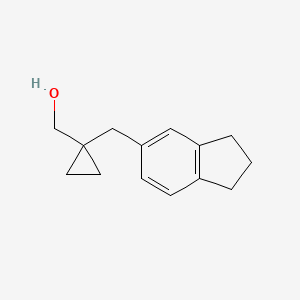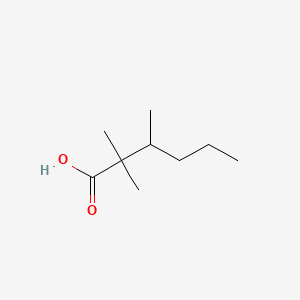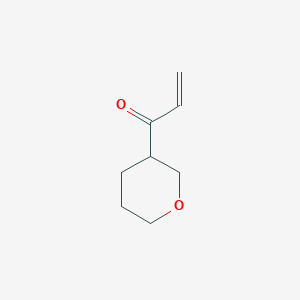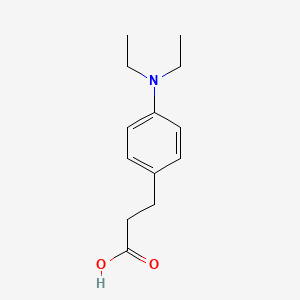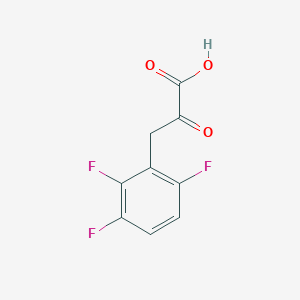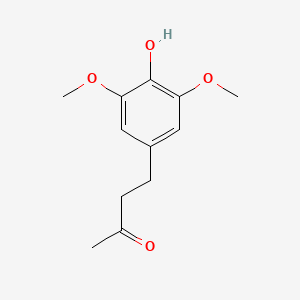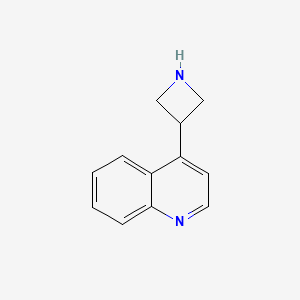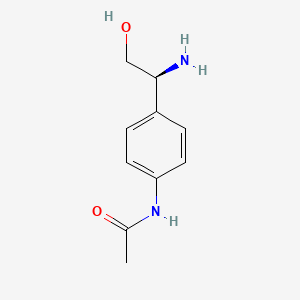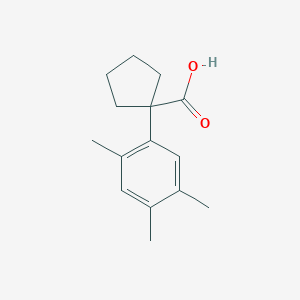
1-(2,4,5-Trimethylphenyl)cyclopentane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,4,5-Trimethylphenyl)cyclopentane-1-carboxylic acid is an organic compound characterized by a cyclopentane ring attached to a carboxylic acid group and a 2,4,5-trimethylphenyl group
Vorbereitungsmethoden
The synthesis of 1-(2,4,5-Trimethylphenyl)cyclopentane-1-carboxylic acid typically involves the following steps:
Cyclopentane Ring Formation: The cyclopentane ring can be synthesized through various methods, including cycloaddition reactions or the reduction of cyclopentene derivatives.
Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, temperature control, and pressure adjustments to enhance yield and purity.
Analyse Chemischer Reaktionen
1-(2,4,5-Trimethylphenyl)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures.
Wissenschaftliche Forschungsanwendungen
1-(2,4,5-Trimethylphenyl)cyclopentane-1-carboxylic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-(2,4,5-Trimethylphenyl)cyclopentane-1-carboxylic acid involves its interaction with molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, while the aromatic ring can engage in π-π interactions with other molecules . These interactions can influence the compound’s biological activity and its ability to modulate specific biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
1-(2,4,5-Trimethylphenyl)cyclopentane-1-carboxylic acid can be compared with similar compounds such as:
1-(Trifluoromethyl)cyclopentane-1-carboxylic acid: This compound has a trifluoromethyl group instead of the trimethylphenyl group, which can significantly alter its chemical and physical properties.
Cyclopentane-1-carboxylic acid: Lacks the aromatic substitution, making it less complex and potentially less versatile in applications.
The uniqueness of this compound lies in its specific structural features, which confer distinct reactivity and potential for diverse applications.
Eigenschaften
Molekularformel |
C15H20O2 |
|---|---|
Molekulargewicht |
232.32 g/mol |
IUPAC-Name |
1-(2,4,5-trimethylphenyl)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C15H20O2/c1-10-8-12(3)13(9-11(10)2)15(14(16)17)6-4-5-7-15/h8-9H,4-7H2,1-3H3,(H,16,17) |
InChI-Schlüssel |
CBQLAPKXQAIXLL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1C)C2(CCCC2)C(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


